molecular formula C18H16N2O4S3 B14014249 1,1'-Sulfonylbis(4-ethoxy-3-isothiocyanatobenzene) CAS No. 40939-79-5

1,1'-Sulfonylbis(4-ethoxy-3-isothiocyanatobenzene)

Cat. No.: B14014249
CAS No.: 40939-79-5
M. Wt: 420.5 g/mol
InChI Key: WKLDVGMIMXILRW-UHFFFAOYSA-N
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Description

1,1’-Sulfonylbis(4-ethoxy-3-isothiocyanatobenzene) is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of sulfonyl groups and isothiocyanate functionalities, which contribute to its reactivity and versatility in chemical reactions.

Preparation Methods

The synthesis of 1,1’-Sulfonylbis(4-ethoxy-3-isothiocyanatobenzene) typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-ethoxy-3-isothiocyanatobenzene with sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonyl linkage. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

1,1’-Sulfonylbis(4-ethoxy-3-isothiocyanatobenzene) undergoes various types of chemical reactions, including:

    Substitution Reactions: The isothiocyanate groups can participate in nucleophilic substitution reactions, forming thiourea derivatives.

    Oxidation and Reduction: The sulfonyl groups can undergo oxidation and reduction reactions, altering the oxidation state of sulfur.

    Addition Reactions: The compound can react with nucleophiles, leading to the addition of functional groups to the aromatic ring.

Common reagents used in these reactions include bases (e.g., sodium hydroxide), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., sodium borohydride). The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1,1’-Sulfonylbis(4-ethoxy-3-isothiocyanatobenzene) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1’-Sulfonylbis(4-ethoxy-3-isothiocyanatobenzene) involves its reactivity with nucleophiles, leading to the formation of covalent bonds with target molecules. The isothiocyanate groups are particularly reactive, allowing the compound to modify proteins and other biomolecules by forming thiourea linkages. This reactivity is exploited in various applications, including the development of targeted therapies and diagnostic tools .

Comparison with Similar Compounds

1,1’-Sulfonylbis(4-ethoxy-3-isothiocyanatobenzene) can be compared with other sulfonyl and isothiocyanate-containing compounds, such as:

The uniqueness of 1,1’-Sulfonylbis(4-ethoxy-3-isothiocyanatobenzene) lies in its combination of sulfonyl and isothiocyanate functionalities, which provide a balance of reactivity and stability, making it suitable for a wide range of applications.

Properties

CAS No.

40939-79-5

Molecular Formula

C18H16N2O4S3

Molecular Weight

420.5 g/mol

IUPAC Name

1-ethoxy-4-(4-ethoxy-3-isothiocyanatophenyl)sulfonyl-2-isothiocyanatobenzene

InChI

InChI=1S/C18H16N2O4S3/c1-3-23-17-7-5-13(9-15(17)19-11-25)27(21,22)14-6-8-18(24-4-2)16(10-14)20-12-26/h5-10H,3-4H2,1-2H3

InChI Key

WKLDVGMIMXILRW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)C2=CC(=C(C=C2)OCC)N=C=S)N=C=S

Origin of Product

United States

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